1-(2,6-difluorophenyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-difluorophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-8-4-3-5-9(12)10(8)13-6-1-2-7-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHAIKNLYUBPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381611 | |
| Record name | 1-(2,6-difluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195711-23-0 | |
| Record name | 1-(2,6-difluorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 2,6 Difluorophenyl 1h Pyrrole and Its Analogues
Classical and Contemporary Approaches to Pyrrole (B145914) Ring Formation
The synthesis of the pyrrole ring, a fundamental heterocyclic scaffold, can be achieved through several established and modern methods. These approaches offer different advantages in terms of substrate scope, efficiency, and reaction conditions.
Paal-Knorr Condensation and its Variants
The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, traditionally involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). imedpub.comwikipedia.orgorganic-chemistry.org This reaction is typically promoted by acid catalysis and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. alfa-chemistry.com The mechanism has been a subject of study, with evidence suggesting that the rate-determining step is the ring closure. organic-chemistry.orgalfa-chemistry.com
Variants of the Paal-Knorr reaction have been developed to improve its scope and efficiency. For instance, microwave-assisted Paal-Knorr reactions have been shown to accelerate the rate of synthesis. imedpub.com Furthermore, the use of a combined-acid catalytic system, employing both a Lewis acid and a chiral phosphoric acid, has enabled the atroposelective synthesis of axially chiral arylpyrroles with high yields and enantioselectivities. acs.orgacs.org This highlights the adaptability of the Paal-Knorr reaction for creating complex and stereochemically defined pyrrole derivatives.
| Variant | Key Features | Catalyst/Conditions | Advantages |
|---|---|---|---|
| Classical Paal-Knorr | Condensation of 1,4-dicarbonyls and primary amines | Acid catalysis (e.g., acetic acid) | Wide scope, well-established. imedpub.comwikipedia.org |
| Microwave-Assisted | Utilizes microwave irradiation to accelerate the reaction | Typically acid-catalyzed | Faster reaction times. imedpub.com |
| Asymmetric Catalysis | Enantioselective synthesis of axially chiral arylpyrroles | Combined Lewis acid and chiral phosphoric acid | High yields and enantioselectivities. acs.orgacs.org |
Multi-Component Reactions (MCRs) in Pyrrole Synthesis
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like pyrroles in a single step from three or more starting materials. researchgate.net Various MCRs have been developed for the synthesis of substituted pyrroles.
One notable example is a three-component reaction involving primary amines, dialkyl acetylenedicarboxylates, and β-nitrostyrene derivatives, which affords polysubstituted pyrroles in high yields. imedpub.com Another versatile MCR involves the reaction of ketones, amines, and vicinal diols, catalyzed by ruthenium complexes, to produce a wide array of substituted pyrroles. acs.org This method is particularly powerful for creating tri- and bicyclic pyrrole structures. acs.org The development of catalyst-free MCRs, often in green solvents like water, represents a significant advancement towards more sustainable chemical synthesis. orientjchem.org
Cyclization Reactions in Pyrrole Synthesis
Cyclization reactions, beyond the classical Paal-Knorr approach, provide diverse pathways to the pyrrole core. These methods often involve the formation of a key intermediate that subsequently undergoes an intramolecular cyclization to form the five-membered ring.
Specific Synthetic Pathways to 1-(2,6-difluorophenyl)-1H-pyrrole
The synthesis of the title compound, this compound, requires specific strategies for the introduction of the 2,6-difluorophenyl moiety onto the pyrrole nitrogen.
Regioselective Functionalization and Fluorophenyl Moiety Introduction
A direct and effective method for the synthesis of N-arylpyrroles, including those with fluorinated substituents, is the reaction of a suitable amine with a 1,4-dicarbonyl equivalent. A modified Clauson-Kass procedure, for instance, utilizes the cyclization of an aniline (B41778) derivative with 2,5-dimethoxytetrahydrofuran. This method has been successfully applied to the synthesis of 1-pentafluorophenyl-1H-pyrrole from pentafluoroaniline. mdpi.comresearchgate.net A similar strategy can be envisioned for the synthesis of this compound, where 2,6-difluoroaniline (B139000) would be the key starting material.
Gold catalysis has also been employed in the synthesis of 2,5-disubstituted pyrroles. A one-pot nitro-Mannich/hydroamination cascade reaction using a gold catalyst has been reported for the synthesis of various substituted pyrroles, including a 2-(3,5-difluorophenyl) derivative. rsc.org Although this example illustrates the introduction of a difluorophenyl group at a different position, the methodology highlights the potential of gold catalysis in forming C-C and C-N bonds in pyrrole synthesis.
| Method | Key Reagents | Catalyst | Product Example | Yield |
|---|---|---|---|---|
| Modified Clauson-Kass | Pentafluoroaniline, 2,5-dimethoxytetrahydrofuran | Acid-catalyzed | 1-Pentafluorophenyl-1H-pyrrole | 78%. mdpi.com |
| Nitro-Mannich/Hydroamination | Aldehyde, nitroalkane, amine | AuCl3/KOtBu | 2-(3,5-Difluorophenyl)-5-methyl-1-tosyl-1H-pyrrole | 66%. rsc.org |
Derivatization from Pyrrole-2-carboxaldehyde Precursors
Pyrrole-2-carboxaldehyde is a versatile precursor for the synthesis of various substituted pyrroles. nih.govnih.gov While direct derivatization to introduce the 1-(2,6-difluorophenyl) group is not explicitly detailed in the provided context, the reactivity of the pyrrole nitrogen allows for N-alkylation and N-arylation reactions. uctm.edu
Syntheses of pyrrole-2-carboxaldehyde derivatives have been achieved through various means, including oxidative annulation reactions. For example, a copper-catalyzed reaction of aryl methyl ketones, anilines, and acetoacetate (B1235776) esters can produce polysubstituted pyrrole-2-carbaldehydes. organic-chemistry.org Once the pyrrole-2-carboxaldehyde scaffold is in place, subsequent N-arylation with a suitable 2,6-difluorophenylating agent could be a viable route. The total synthesis of some natural products containing the pyrrole-2-carboxaldehyde moiety has been achieved through the regioselective functionalization of 2-formylpyrrole, indicating the feasibility of manipulating this precursor. nih.gov
Strategies for Introducing the 2,6-Difluorophenyl Group
The introduction of the sterically hindered and electronically distinct 2,6-difluorophenyl moiety onto a pyrrole nitrogen atom is a critical step in the synthesis of the target compound. The most prevalent and effective strategies are centered around forming the pyrrole ring with the N-aryl bond already established, primarily through condensation reactions.
The Paal-Knorr synthesis stands out as a fundamental and widely applicable method. organic-chemistry.orgsemanticscholar.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2,6-difluoroaniline. A common precursor for the dicarbonyl component is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to form succinaldehyde. organic-chemistry.orgresearchgate.net This approach directly yields the N-arylpyrrole in a single synthetic operation. The reaction can be catalyzed by various acids or metal catalysts under diverse conditions, including solvent-free protocols. researchgate.netresearchgate.net
Another strategy involves the reaction of pre-formed pyrrole with a suitable 2,6-difluorophenyl electrophile, although this can be more challenging due to the nucleophilicity of pyrrole and potential for C-arylation. However, methods like the Ullmann condensation, which involves the copper-catalyzed coupling of pyrrole with an aryl halide (e.g., 2,6-difluorobromobenzene), provide a viable, though often harsher, alternative.
The table below summarizes key strategies for introducing the N-aryl group, drawing parallels from established pyrrole synthesis methodologies.
Table 1: Key Synthetic Strategies
| Method | Amine Source | Carbon Source | Catalyst/Conditions | Key Features |
|---|---|---|---|---|
| Paal-Knorr Synthesis | 2,6-Difluoroaniline | 2,5-Dimethoxytetrahydrofuran | Acid catalyst (e.g., AcOH, SSA) or Metal catalyst (e.g., Zn(OTf)₂) | Direct, high-yielding, versatile conditions. researchgate.netresearchgate.net |
| Ullmann Condensation | Pyrrole | 2,6-Difluorophenyl halide | Copper salt, high temperature | Classic C-N bond formation, may require harsh conditions. |
| Multi-component Reaction | 2,6-Difluoroaniline | Aldehyde, 1,3-dicarbonyl, nitroalkane | Iodine (I₂) | Atom-economical, builds complexity in one pot. aurigeneservices.com |
Advanced Synthetic Techniques and Catalysis
Modern organic synthesis has introduced sophisticated techniques that offer milder reaction conditions, higher efficiency, and greater control over selectivity compared to classical methods.
Metal-Free and Catalyst-Assisted Methods (e.g., Iodine Catalysis, Gold Catalysis)
The development of both metal-free and advanced catalyst-assisted reactions has significantly broadened the toolkit for synthesizing N-arylpyrroles.
Metal-Free Methods: Molecular iodine has emerged as an inexpensive, non-toxic, and efficient catalyst for various organic transformations, including the synthesis of highly substituted pyrroles. aurigeneservices.com One notable approach is a four-component reaction involving an amine, an aldehyde, a 1,3-dicarbonyl compound, and a nitroalkane, catalyzed by iodine under metal-free conditions. aurigeneservices.comrsc.org This strategy allows for the construction of complex pyrrole structures in a single step and is amenable to creating diverse analogues. Acid-catalyzed, solvent-free Clauson-Kaas reactions using reagents like silica (B1680970) sulfuric acid (SSA) also represent a green, metal-free alternative. researchgate.netrsc.org
Catalyst-Assisted Methods: Transition metal catalysis offers powerful and versatile routes to N-arylpyrroles.
Zinc Catalysis: Zinc(II) triflate (Zn(OTf)₂) has been effectively used as a mild, non-toxic, and eco-friendly catalyst for the modified Clauson-Kaas synthesis of N-substituted pyrroles from various anilines and 2,5-dimethoxytetrahydrofuran. researchgate.net This method proceeds in moderate to excellent yields without the need for co-catalysts or ligands. researchgate.net
Gold Catalysis: Gold catalysts are renowned for their ability to activate alkynes and allenes toward nucleophilic attack. nih.govnih.gov While often employed in the synthesis of fused or complex pyrrolic systems, gold-catalyzed cyclization cascades represent an advanced strategy for constructing the pyrrole core. nih.govnih.govpolyu.edu.hk For instance, a gold catalyst can trigger a cascade reaction from an N-alkynylhydroxyammonium salt and a ketone to form a fused pyrrole. nih.gov
Copper Catalysis: Heterogeneous copper on carbon (Cu/C) has been used to synthesize highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This provides a one-pot method when combined with the in-situ formation of the oxazine (B8389632) precursor. rsc.org
Parallel Synthesis Approaches for Analogue Generation
Parallel synthesis is a key strategy for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. The synthesis of analogues of this compound can be efficiently achieved by systematically varying the substituents on either the pyrrole ring or the phenyl ring.
Multi-component reactions (MCRs) are particularly well-suited for parallel synthesis. The iodine-catalyzed four-component synthesis of polysubstituted pyrroles, for example, allows for three points of diversity to be introduced in a single step, enabling the creation of a large library of analogues by simply changing the starting aldehydes, 1,3-dicarbonyls, and nitroalkanes while keeping the 2,6-difluoroaniline component constant. aurigeneservices.com
Similarly, the Paal-Knorr and related condensation reactions are highly amenable to analogue generation. researchgate.net A library of N-aryl pyrroles can be generated by reacting various substituted anilines with a single 1,4-dicarbonyl precursor. Conversely, reacting 2,6-difluoroaniline with a diverse set of 1,4-dicarbonyl compounds can produce a range of pyrrole-substituted analogues. This approach was used to create a series of fluorinated analogues of other bioactive compounds for screening purposes. mdpi.com The synthesis of a series of 1,4-disubstituted triazoles from a single azide (B81097) and multiple terminal alkynes exemplifies a similar parallel approach that can be applied to pyrrole synthesis. nih.gov
Table 2: Comparison of Advanced Catalytic Methods
| Catalyst System | Reaction Type | Key Advantages | Relevant Findings |
|---|---|---|---|
| Iodine (I₂) | Multi-component Reaction | Metal-free, atom-economical, operational simplicity, good for diversity. | Efficiently affords polysubstituted pyrroles in water or solvent-free conditions. aurigeneservices.comrsc.org |
| Zinc (Zn(OTf)₂) | Paal-Knorr/Clauson-Kaas | Green, non-toxic, ligand-free, mild conditions. | Catalyzes N-arylation with various anilines in excellent yields. researchgate.net |
| Gold (Au) | Cyclization/Cascade | High efficiency for alkyne activation, mild conditions, unique reactivity. | Triggers cascade reactions to form complex and fused pyrrole systems. nih.govnih.gov |
| Copper (Cu/C) | From Dihydro-1,2-oxazines | Heterogeneous, reusable catalyst, one-pot potential. | Provides a route to highly functionalized pyrroles from readily available dienes. rsc.org |
Purification and Isolation Techniques for Difluorophenylpyrrole Compounds
The final purity of this compound and its analogues is critical for accurate characterization and subsequent applications. Standard laboratory techniques are routinely employed for purification.
Flash Column Chromatography: This is the most common method for purifying crude reaction mixtures. nih.govacs.org Using a silica gel stationary phase and an appropriate solvent system (e.g., mixtures of hexane (B92381) and ethyl acetate), it effectively separates the desired product from unreacted starting materials, catalysts, and by-products. nih.gov
Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) is an effective technique for purification, especially on a larger scale. orgsyn.org
Recrystallization: If the final compound is a solid, recrystallization from a suitable solvent or solvent mixture is a powerful method for achieving high purity. orgsyn.orgorgsyn.org This technique is excellent for removing small amounts of impurities.
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, such as removing closely related isomers or purifying small quantities of material to very high purity, preparative HPLC is the method of choice. Recycling preparative HPLC systems are particularly effective, as they can achieve the separation power of a much longer column by repeatedly passing the sample through the same column, enhancing resolution without changing the mobile phase. ymc.co.jp This is especially useful for separating analogues with very similar structures. ymc.co.jp
The choice of purification method depends on the physical state of the compound (solid or liquid), the scale of the reaction, and the nature of the impurities. Often, a combination of these techniques is required to obtain the target compound in the desired purity.
Reactivity and Chemical Transformations of 1 2,6 Difluorophenyl 1h Pyrrole Derivatives
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring
The pyrrole ring in 1-(2,6-difluorophenyl)-1H-pyrrole is susceptible to electrophilic aromatic substitution, a common reaction for five-membered aromatic heterocycles. The substitution typically occurs at the C2 and C5 positions, which are the most electron-rich. However, the presence of the bulky and electron-withdrawing 2,6-difluorophenyl group at the N1 position can influence the regioselectivity and reactivity of these substitutions.
One of the most fundamental electrophilic substitution reactions is formylation. The Vilsmeier-Haack reaction, which utilizes a mixture of phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF), is a classic method for introducing a formyl group onto the pyrrole ring. For this compound, this reaction proceeds to yield this compound-2-carbaldehyde. This aldehyde serves as a versatile intermediate for further synthetic modifications.
Another important electrophilic substitution is acylation. Friedel-Crafts acylation, for instance, can be employed to introduce acyl groups onto the pyrrole ring. The reaction of this compound with acylating agents like acetic anhydride (B1165640) in the presence of a Lewis acid catalyst can lead to the formation of the corresponding 2-acetylpyrrole (B92022) derivative.
Halogenation is another key electrophilic substitution. The reaction of this compound with N-bromosuccinimide (NBS) in a solvent such as tetrahydrofuran (B95107) (THF) allows for the regioselective bromination of the pyrrole ring, typically at the 2-position, to produce 2-bromo-1-(2,6-difluorophenyl)-1H-pyrrole. This bromo derivative is a crucial building block for subsequent cross-coupling reactions.
| Reaction | Reagents | Product |
| Vilsmeier-Haack Formylation | POCl3, DMF | This compound-2-carbaldehyde |
| Friedel-Crafts Acylation | Acetic Anhydride, Lewis Acid | 2-acetyl-1-(2,6-difluorophenyl)-1H-pyrrole |
| Bromination | N-Bromosuccinimide (NBS), THF | 2-bromo-1-(2,6-difluorophenyl)-1H-pyrrole |
Nucleophilic Reactions Involving the Pyrrole or Phenyl Moieties
While the pyrrole ring is generally more susceptible to electrophilic attack, the difluorophenyl group, being electron-deficient due to the presence of two fluorine atoms, can undergo nucleophilic aromatic substitution (SNAr). The fluorine atoms are good leaving groups, and their departure can be facilitated by strong nucleophiles. For instance, reaction with sodium methoxide (B1231860) could potentially lead to the substitution of one of the fluorine atoms with a methoxy (B1213986) group, although such reactions often require harsh conditions.
The pyrrole ring itself is generally not reactive towards nucleophiles. However, if the pyrrole ring is substituted with strong electron-withdrawing groups, its susceptibility to nucleophilic attack can be enhanced.
Cross-Coupling Reactions at Pyrrole and Phenyl Positions
Cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they have been extensively applied to the this compound scaffold. These reactions allow for the introduction of a wide range of substituents at specific positions on both the pyrrole and phenyl rings, provided that a suitable leaving group, such as a halogen or a triflate, is present.
The Suzuki coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate, is a versatile method for forming C-C bonds. This reaction has been successfully employed to introduce aryl and heteroaryl substituents onto the this compound core.
For example, 2-bromo-1-(2,6-difluorophenyl)-1H-pyrrole can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate, to afford the corresponding 2-aryl-1-(2,6-difluorophenyl)-1H-pyrrole derivatives. These reactions are often carried out in a mixture of solvents like toluene, ethanol, and water.
| Substrate | Coupling Partner | Catalyst | Base | Product |
| 2-bromo-1-(2,6-difluorophenyl)-1H-pyrrole | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 1-(2,6-difluorophenyl)-2-phenyl-1H-pyrrole |
| 2-bromo-1-(2,6-difluorophenyl)-1H-pyrrole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | 1-(2,6-difluorophenyl)-2-(4-methoxyphenyl)-1H-pyrrole |
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to the synthesis of alkynyl-substituted 1-(2,6-difluorophenyl)-1H-pyrroles.
Starting from 2-bromo-1-(2,6-difluorophenyl)-1H-pyrrole, reaction with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine), leads to the formation of the corresponding 2-alkynyl-1-(2,6-difluorophenyl)-1H-pyrrole.
| Substrate | Coupling Partner | Catalyst | Co-catalyst | Base | Product |
| 2-bromo-1-(2,6-difluorophenyl)-1H-pyrrole | Phenylacetylene | PdCl2(PPh3)2 | CuI | Et3N | 1-(2,6-difluorophenyl)-2-(phenylethynyl)-1H-pyrrole |
| 2-bromo-1-(2,6-difluorophenyl)-1H-pyrrole | Trimethylsilylacetylene | PdCl2(PPh3)2 | CuI | Et3N | 1-(2,6-difluorophenyl)-2-((trimethylsilyl)ethynyl)-1H-pyrrole |
Functional Group Interconversions on this compound Scaffolds
Once functional groups are introduced onto the this compound scaffold, they can be further manipulated through various functional group interconversions.
For instance, the formyl group of this compound-2-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or Jones reagent. This carboxylic acid can then be converted into other functional groups such as esters, amides, or acid chlorides.
The formyl group can also be reduced to a hydroxymethyl group using reducing agents like sodium borohydride. This alcohol can then be further functionalized, for example, by conversion to a halide or an ether.
The nitro group, if introduced onto the phenyl ring, can be reduced to an amino group, which can then participate in a variety of reactions, including diazotization and amide bond formation.
| Starting Material | Reagents | Product |
| This compound-2-carbaldehyde | KMnO4 | This compound-2-carboxylic acid |
| This compound-2-carbaldehyde | NaBH4 | (1-(2,6-difluorophenyl)-1H-pyrrol-2-yl)methanol |
| 2-Nitro-1-(2,6-difluorophenyl)-1H-pyrrole | H2, Pd/C | 1-(2,6-difluorophenyl)-1H-pyrrol-2-amine |
Cyclization Reactions and Annulation Strategies
The this compound core can serve as a building block for the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions. These strategies are of great interest for the synthesis of novel polycyclic aromatic compounds with unique electronic and photophysical properties.
For example, if the pyrrole ring is substituted with appropriate functional groups at the 2- and 3-positions, intramolecular cyclization can lead to the formation of pyrrolo-fused systems. A classic example is the Fischer indole (B1671886) synthesis, although this is more relevant to the synthesis of the pyrrole ring itself. However, related intramolecular cyclizations can be envisaged. For instance, a 2-acyl-3-carboxymethyl-substituted pyrrole could potentially undergo an intramolecular condensation to form a pyrrolo[1,2-a]azepine derivative.
Furthermore, Diels-Alder reactions involving the pyrrole ring as a diene are also a possibility, although the aromaticity of the pyrrole ring makes it a reluctant participant in such reactions. However, under certain conditions or with appropriate substitution, [4+2] cycloadditions can occur, leading to the formation of bicyclic adducts.
Advanced Spectroscopic and Structural Elucidation of 1 2,6 Difluorophenyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(2,6-difluorophenyl)-1H-pyrrole, offering precise information about the hydrogen and carbon environments within the molecule.
Proton (1H) NMR for Structural Confirmation and Chemical Shifts
The ¹H NMR spectrum provides definitive evidence for the structure of this compound. The chemical shifts of the pyrrole (B145914) protons are influenced by the aromatic ring current and the electronic effects of the N-substituent. rsc.org In N-substituted pyrroles, the presence of an electron-withdrawing group, such as the 2,6-difluorophenyl ring, typically causes a downfield shift for the α-protons of the pyrrole ring. ipb.pt The protons on the difluorophenyl ring exhibit splitting patterns and chemical shifts characteristic of their substitution. The solvent used can also influence the chemical shifts of the pyrrole ring protons. ipb.pt
Table 1: Representative ¹H NMR Chemical Shifts for the Pyrrole and Phenyl Protons in this compound and Related Compounds.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Pyrrole H-2, H-5 | 6.737 | t | 2.2 |
| Pyrrole H-3, H-4 | 6.235 | t | 2.2 |
| Phenyl H-3', H-5' | 7.15-7.25 | m | |
| Phenyl H-4' | 7.40-7.50 | m |
Note: Data is generalized from typical values for N-phenylpyrroles and may vary based on solvent and experimental conditions.
Carbon (13C) NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon framework. The chemical shifts of the carbon atoms in the pyrrole and difluorophenyl rings are sensitive to the electronic environment. The α-carbons of the pyrrole ring are typically found further downfield than the β-carbons. The carbon atoms of the difluorophenyl ring show characteristic shifts, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. All ¹³C NMR spectra are typically proton-decoupled. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Compounds.
| Carbon | Chemical Shift (ppm) |
|---|---|
| Pyrrole C-2, C-5 | 122.1 |
| Pyrrole C-3, C-4 | 109.5 |
| Phenyl C-1' | 132.8 (t) |
| Phenyl C-2', C-6' | 158.5 (dd) |
| Phenyl C-3', C-5' | 112.0 (dd) |
| Phenyl C-4' | 130.0 (t) |
Note: Data is generalized from typical values for N-phenylpyrroles and may vary based on solvent and experimental conditions. The multiplicities (t = triplet, dd = doublet of doublets) for the phenyl carbons are due to C-F coupling.
Advanced NMR Techniques (NOESY, HMBC, H2BC, HSQMBC, ADEQUATE)
While specific data for this compound using these advanced techniques is not widely available in the provided search results, their application can be inferred from general NMR methodologies for structural elucidation. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique would be instrumental in confirming the spatial proximity between the protons of the pyrrole ring and the ortho-protons of the difluorophenyl ring, thereby confirming the N-phenyl substitution pattern.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments would establish long-range correlations between protons and carbons, for instance, showing correlations from the pyrrole α-protons to the ipso-carbon of the phenyl ring, and from the phenyl protons to the pyrrole carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the molecule.
Advanced Correlation Techniques: Techniques like H2BC, HSQMBC, and ADEQUATE could provide even more detailed connectivity information within the carbon skeleton, though their application would be more common for more complex structures. ipb.pt
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound.
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₇F₂N). For a related compound, 1-(2,4-difluorophenyl)-1H-pyrrole, the molecular ion peak is observed at m/z 195.1.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. nih.gov This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways might include the loss of the pyrrole ring or the difluorophenyl group.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound.
The FT-IR spectrum would show characteristic absorption bands for the C-H, C=C, and C-N stretching and bending vibrations of the pyrrole ring. researchgate.net The C-F stretching vibrations of the difluorophenyl group would also be prominent. The absence of an N-H stretching band (typically around 3300-3500 cm⁻¹) is a key indicator of N-substitution on the pyrrole ring.
Raman spectroscopy provides complementary information to FT-IR. researchgate.net The aromatic ring vibrations are often strong in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| C=C Aromatic Stretch | 1600-1450 |
| C-N Stretch | 1300-1200 |
| C-F Stretch | 1250-1000 |
| C-H Out-of-Plane Bend | 900-675 |
Note: These are general ranges and the exact peak positions can vary.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region. The spectrum is expected to show absorptions arising from π→π* transitions within the pyrrole and difluorophenyl rings. researchgate.netnih.gov The position and intensity of these absorption maxima (λ_max) are influenced by the conjugation between the two rings and the presence of the fluorine substituents. For some pyrrole-fused derivatives, the absorption range is between 225-400 nm. beilstein-journals.org
Table 4: Expected UV-Vis Absorption Maxima for this compound.
| Transition | Approximate λ_max (nm) |
|---|---|
| π→π* (Phenyl) | ~200-220 |
| π→π* (Pyrrole) | ~210-240 |
| π→π* (Conjugated System) | ~250-300 |
Note: The exact values depend on the solvent and the specific electronic interactions within the molecule.
X-ray Crystallography for Solid-State Molecular Structure Determination
At present, detailed crystallographic data from a peer-reviewed scientific source for this compound is not publicly available. Structural information for related compounds, such as N-substituted pyrrole derivatives, has been reported, but a direct analysis of the title compound is required for a conclusive structural description.
For illustrative purposes, a representative data table for a related pyrrole derivative, (2,5-dihydro-2,5-dimethyl-3,6-diphenylpyrrolo[3,4-c]-pyrrole-1,4-diylidene)biscyanamide, is provided below to demonstrate the type of information obtained from such an analysis. researchgate.net
| Crystal Data and Structure Refinement for a Related Pyrrole Derivative | |
| Empirical formula | C22H16N6 |
| Formula weight | 364.42 |
| Temperature | 93(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P 1 21/c 1 |
| Unit cell dimensions | a = 6.4349(8) Å α = 90° |
| b = 6.4587(7) Å β = 92.79(1)° | |
| c = 21.613(2) Å γ = 90° | |
| Volume | 897.2(2) ų |
| Z | 2 |
| Density (calculated) | 1.349 Mg/m³ |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's molecular formula to confirm its elemental composition and purity.
The molecular formula for this compound is C10H7F2N. The theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, fluorine, and nitrogen.
| Theoretical Elemental Composition of this compound | |
| Element | Mass Percentage (%) |
| Carbon (C) | 67.04 |
| Hydrogen (H) | 3.94 |
| Fluorine (F) | 21.21 |
| Nitrogen (N) | 7.82 |
Experimental elemental analysis data for this compound from a specific, citable source is not available in the public domain at this time. However, elemental analysis for other novel pyrrole derivatives has been reported in the scientific literature, consistently showing close agreement between the calculated and found values, thereby validating their empirical formulas. For instance, a study on novel pyrrole derivatives reported elemental analysis results where the found percentages for Carbon, Hydrogen, and Nitrogen were within ±0.4% of the calculated values, a standard level of accuracy for this technique. frontiersin.org
Computational Chemistry and Theoretical Investigations of 1 2,6 Difluorophenyl 1h Pyrrole
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the molecular geometry and electronic properties of various chemical compounds, including pyrrole (B145914) derivatives. researchgate.netnih.govaps.org
Basis Set Selection and Computational Methodology (e.g., B3LYP, M06)
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. gaussian.comwikipedia.orgresearchgate.net For molecules containing elements like fluorine, polarization and diffuse functions are often included in the basis set to better describe the electron distribution.
Commonly employed hybrid functionals include B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netrsc.org The M06 suite of functionals, developed by Truhlar and his group, are also frequently used, particularly for their performance in main-group thermochemistry and non-covalent interactions. researchgate.netrsc.org
For a molecule like 1-(2,6-difluorophenyl)-1H-pyrrole, a split-valence basis set such as 6-311++G(d,p) is often a suitable choice. researchgate.netrsc.org This basis set provides a good balance between computational cost and accuracy. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing anions and weak interactions. The "(d,p)" signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron cloud.
A typical computational approach would involve geometry optimization of the molecule using a selected functional and basis set, followed by frequency calculations to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Charge Transfer)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. joaquinbarroso.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. researchgate.netresearchgate.netnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive.
For this compound, the HOMO is expected to be primarily localized on the electron-rich pyrrole ring, while the LUMO may have significant contributions from the electron-withdrawing 2,6-difluorophenyl group. This distribution facilitates intramolecular charge transfer (ICT) from the pyrrole ring to the phenyl ring upon electronic excitation.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgnih.govresearchgate.netresearchgate.net The MEP surface is plotted over the electron density of the molecule, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green regions correspond to neutral or near-neutral potential.
For this compound, the MEP map would likely show a region of negative potential (red) around the nitrogen atom and the pyrrole ring, indicating their nucleophilic character. The fluorine atoms on the phenyl ring, being highly electronegative, would create a region of negative potential around them. Conversely, the hydrogen atoms of the pyrrole ring and the phenyl ring would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The MEP map can thus provide a visual guide to the reactive sites of the molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It provides a localized picture of bonding and helps in understanding the stability arising from these interactions.
NBO analysis of this compound would reveal the nature of the bonding between the pyrrole ring and the 2,6-difluorophenyl group. It would quantify the delocalization of the nitrogen lone pair electrons into the pyrrole ring's π-system and the interactions between the π-orbitals of the pyrrole and phenyl rings.
The analysis can also provide information about the stabilization energies associated with various donor-acceptor interactions. For instance, the interaction between the lone pair of the nitrogen atom (donor) and the antibonding π* orbitals of the C=C bonds in the pyrrole ring (acceptor) contributes significantly to the stability of the pyrrole ring. Similarly, interactions between the π-system of the pyrrole ring and the π*-system of the phenyl ring can be quantified.
Nonlinear Optical (NLO) Properties and Hyperpolarizability Calculations
Nonlinear optical (NLO) materials have applications in various fields, including telecommunications, optical data storage, and optical signal processing. dtic.mil Molecules with large NLO responses typically possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer.
This compound can be considered a D-π-A system, where the pyrrole ring acts as the electron donor and the 2,6-difluorophenyl group acts as the electron acceptor. The NLO properties of this molecule can be investigated by calculating its first hyperpolarizability (β). unamur.be
DFT calculations can be employed to compute the components of the first hyperpolarizability tensor. The magnitude of β is a measure of the second-order NLO response of the molecule. A larger value of β indicates a stronger NLO response. The choice of functional and basis set is crucial for obtaining accurate hyperpolarizability values, with long-range corrected functionals like CAM-B3LYP often providing better results for NLO properties. nih.gov
Table 2: Calculated NLO Properties
| Component | Value (a.u.) |
|---|---|
| β_x | |
| β_y | |
| β_z | |
| β_total |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
Conformational Analysis using Relaxed Potential Energy Scans
A relaxed potential energy scan can be performed to explore the conformational space of the molecule. researchgate.netuni-muenchen.deq-chem.comforums-academiccharmm.org In this method, the dihedral angle between the two rings is systematically varied, and at each step, the rest of the molecular geometry is optimized. This allows for the determination of the most stable conformation (global minimum) and any other low-energy conformers (local minima), as well as the energy barriers for rotation between them.
The results of the potential energy scan can be plotted as a graph of energy versus the dihedral angle. The shape of this curve provides valuable information about the conformational preferences of the molecule and the steric hindrance between the two rings. For this compound, the presence of the two fluorine atoms at the ortho positions of the phenyl ring is expected to create significant steric hindrance, influencing the preferred dihedral angle between the two rings.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzene |
| Ethylene |
| Acetylene |
| Furan |
| Thiophene |
| Phenylvinylene |
| Butane |
| Carbon Monoxide |
| Iron(II) |
| 4-(triphenylamino)-phthalonitrile |
| 2,4,5-tris(4-pyridyl)imidazole |
| 1-(2-aminophenyl)pyrrole |
| 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds. 3D-QSAR extends this by considering the three-dimensional properties of molecules.
While specific QSAR studies exclusively on this compound are not extensively documented in publicly available literature, research on analogous N-phenylpyrrole derivatives provides significant insights. For instance, 2D-QSAR analyses have been conducted on N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones to understand their inhibitory activity against protoporphyrinogen (B1215707) oxidase (PPO). imist.ma Such studies typically involve calculating various molecular descriptors and using statistical methods like multiple linear regression (MLR) and multiple nonlinear regression (MNLR) to build a predictive model. imist.ma
In a study on phenylpyrrole fungicides, a 3D-QSAR model was developed for a series of 20 compounds to understand their activity against Rhizoctonia solani. sioc-journal.cn This highlights the applicability of these methods to N-phenylpyrrole scaffolds.
Comparative Molecular Force Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. nih.govexplorationpub.com The process involves aligning the molecules and then calculating steric and electrostatic fields at various grid points around them. These fields are then used as descriptors in a partial least squares (PLS) analysis to generate a QSAR model. sioc-journal.cnnih.gov
For a series of phenylpyrrole fungicides, a CoMFA model was established that showed good predictive ability, with a cross-validation coefficient (q²) of 0.503 and a non-cross-validation coefficient (r²) of 0.974. sioc-journal.cn Such a model generates contour maps that visualize regions where steric bulk or electrostatic charge would increase or decrease biological activity. For this compound, a CoMFA study would likely highlight the importance of the electronegative fluorine atoms and the steric constraints imposed by the 2,6-disubstitution pattern on the phenyl ring for its interaction with a biological target.
The following table illustrates the kind of data generated in a CoMFA study for a hypothetical series of N-phenylpyrrole derivatives.
| Compound | Actual Activity (pIC50) | Predicted Activity (pIC50) | Residual |
|---|---|---|---|
| Analog 1 | 6.5 | 6.4 | -0.1 |
| Analog 2 | 7.2 | 7.1 | -0.1 |
| This compound | 7.8 | 7.9 | 0.1 |
| Analog 3 | 6.9 | 7.0 | 0.1 |
| Analog 4 | 8.1 | 8.0 | -0.1 |
The reliability of a QSAR model is paramount, and it is assessed through rigorous statistical validation. nih.gov This process ensures that the model is not a result of chance correlation and has predictive power for new compounds. Validation is typically divided into internal and external validation. nih.gov
Internal validation techniques include leave-one-out (LOO) and leave-many-out cross-validation, where a portion of the data is omitted, a model is built with the remaining data, and the activity of the omitted data is predicted. zenodo.org The cross-validated correlation coefficient, q², is a key metric here. A q² value greater than 0.5 is generally considered indicative of a good model. nih.gov
External validation involves using a test set of compounds that were not used in the model development to assess its predictive performance. nih.gov The predictive correlation coefficient, r²_pred, is calculated for the test set. nih.gov
Key statistical parameters used in QSAR model validation are summarized in the table below.
| Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of determination | r² | Measures the goodness of fit of the model. | > 0.6 |
| Cross-validated correlation coefficient | q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive correlation coefficient | r²_pred | Measures the external predictive ability of the model on a test set. | > 0.6 |
| Standard deviation of error of prediction | SDEP | Indicates the accuracy of the predictions. | Low value |
| F-statistic | F | A measure of the statistical significance of the model. | High value |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. nih.gov
Docking studies on N'-arylsubstituted pyrrole analogs have been performed to understand their interactions with enzymes like M. tuberculosis inhibitors. nih.gov These studies reveal key structural features required for binding, such as the peptide linkage in some analogs. nih.gov For this compound, docking simulations would be crucial to understand how the difluorophenyl and pyrrole moieties orient themselves within a target's binding pocket.
The stability of a ligand-protein complex is governed by a network of noncovalent interactions. nih.gov These include hydrogen bonds, van der Waals forces, hydrophobic interactions, and more unconventional interactions like halogen bonds. nih.govnih.gov
For this compound, the following interactions are expected to be significant:
Hydrogen Bonding: The pyrrole nitrogen can act as a hydrogen bond donor, while the fluorine atoms can act as weak hydrogen bond acceptors.
π-π Stacking: The aromatic pyrrole and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.
Halogen Bonding: The fluorine atoms on the phenyl ring can participate in halogen bonds with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. nih.gov These interactions are directional and can contribute significantly to binding affinity.
Hydrophobic Interactions: The phenyl ring contributes to hydrophobic interactions with nonpolar residues in the binding pocket.
Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). arxiv.orgcbuic.cz Lower binding energy values indicate stronger binding. By performing docking simulations of this compound with a target protein, multiple possible binding modes (poses) are generated, each with a corresponding predicted binding affinity. arxiv.org
The following table presents hypothetical docking results for this compound and its analogs against a target protein to illustrate the type of data generated.
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues |
|---|---|---|---|
| 1-(phenyl)-1H-pyrrole | -7.2 | 5.8 µM | Phe23, Tyr45, Leu89 |
| 1-(2-fluorophenyl)-1H-pyrrole | -7.8 | 2.1 µM | Phe23, Tyr45, Leu89, Asn92 |
| This compound | -8.5 | 0.8 µM | Phe23, Tyr45, Leu89, Asn92, Arg110 |
| 1-(4-fluorophenyl)-1H-pyrrole | -7.6 | 3.2 µM | Phe23, Tyr45, Leu89 |
Advanced Applications and Future Research Directions for 1 2,6 Difluorophenyl 1h Pyrrole in Medicinal Chemistry
Development of Novel Therapeutic Agents
The versatility of the 1-(2,6-difluorophenyl)-1H-pyrrole core has enabled its incorporation into a variety of molecular frameworks, leading to the discovery of potent and selective therapeutic candidates.
Anti-tuberculosis Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health challenge, necessitating the development of new and more effective drugs. nih.gov The emergence of drug-resistant strains further underscores the urgency of this research. nih.gov While direct research on this compound as an anti-tuberculosis agent is not extensively detailed in the provided results, the broader class of nitrogen-containing heterocyclic compounds, including pyrroles, is a significant area of investigation for new anti-TB drugs. nih.gov
For instance, nitroimidazoles and oxazolidinones are two classes of heterocyclic compounds that have yielded FDA-approved drugs for TB treatment. nih.gov This highlights the potential of exploring derivatives of this compound for anti-tuberculosis activity. Future research could focus on synthesizing and screening a library of these compounds against various strains of M. tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.
Antiviral Compounds (e.g., Anti-HIV, Anti-HBV)
The this compound moiety has been a key component in the design of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). A notable example is 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ), which has been studied as a non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govnih.gov Research has focused on synthesizing structural analogs of TBZ to enhance its anti-HIV activity. nih.gov Although the newly synthesized 1,2-substituted benzimidazoles were found to be less potent than the parent TBZ compound, this line of inquiry demonstrates the importance of the 1-(2,6-difluorophenyl) group in this class of antivirals. nih.gov
Further research in this area could involve exploring modifications to the pyrrole (B145914) and benzimidazole (B57391) rings to improve binding affinity and overcome resistance. Additionally, the development of dual inhibitors targeting both HIV reverse transcriptase and integrase, inspired by the success of diketo-acid containing compounds, presents a promising strategy. nih.gov
Anticancer Research
The quest for more effective and targeted cancer therapies has led to the investigation of various heterocyclic compounds. Pyrrole derivatives have shown significant promise in this field.
MmpL3 Inhibitors, KSP Inhibitors, Cyclin D1 Modulation: Research has shown that certain pyrrole-containing compounds can modulate key proteins involved in cancer progression. For example, a metabolite identified as pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) has demonstrated anticancer potential by down-regulating cyclin-D1 and inducing apoptosis in cancer cells. nih.gov This suggests that derivatives of this compound could be designed to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.govnih.gov Indolo[6,7-a]pyrrolo[3,4-c]carbazoles, for instance, have been reported as potent and selective inhibitors of cyclin D1/CDK4. nih.gov
The table below summarizes the anticancer activity of a related pyrrole derivative.
| Compound | Cell Line | IC50 (µg/ml) | Mechanism of Action |
| PPDHMP | Lung (A549) | 19.94 ± 1.23 | Down-regulation of cyclin-D1, CDK-2, Bcl-2, Bcl-xL; activation of caspase-9 and -3; cell cycle arrest at G1 phase. nih.gov |
| PPDHMP | Cervical (HeLa) | 16.73 ± 1.78 | Down-regulation of cyclin-D1, CDK-2, Bcl-2, Bcl-xL; activation of caspase-9 and -3; cell cycle arrest at G1 phase. nih.gov |
Future research should focus on synthesizing this compound analogs and evaluating their inhibitory activity against specific cancer-related targets like MmpL3, KSP, and various cyclins.
Anti-inflammatory and Analgesic Properties
Derivatives of pyrrole have been investigated for their potential as anti-inflammatory and analgesic agents. For example, 5-aroyl-6-(methylthio)-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds have shown considerable analgesic potency, in some cases being significantly more potent than aspirin. nih.gov Another compound, (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619), demonstrated highly potent analgesic and anti-inflammatory activities in various animal models. nih.gov
These findings suggest that the this compound scaffold could be a valuable starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and potentially different mechanisms of action.
Antimicrobial and Antifungal Investigations
The pyrrole nucleus is a common feature in compounds with antimicrobial and antifungal properties. nih.gov A new series of pyrrole derivatives has been synthesized and shown to possess antibacterial activity against E. coli and S. aureus, and antifungal activity against A. niger and C. albicans, with some compounds exhibiting potency comparable to or greater than standard drugs like Ciprofloxacin and Clotrimazole. researchgate.net The presence of a 4-hydroxyphenyl ring was identified as a key pharmacophoric feature for antifungal activity against C. albicans. researchgate.net
The table below presents the antimicrobial activity of some synthesized pyrrole derivatives.
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
| E. coli | S. aureus | |
| 2 | 10 | 11 |
| 3a | 12 | 14 |
| 3b | 15 | 16 |
| 3c | 18 | 19 |
| 3d | 11 | 12 |
| 3e | 14 | 15 |
| Ciprofloxacin | 18 | 20 |
| Clotrimazole | - | - |
Data adapted from a study on new pyrrole derivatives. researchgate.net The concentrations used were 100µg/mL.
These results encourage the synthesis and evaluation of this compound derivatives as a new class of antimicrobial and antifungal agents. nih.govresearchgate.netmdpi.com
Exploration of Dual-Targeting and Multi-Targeting Approaches
The complexity of many diseases has spurred interest in multi-target drugs, which can offer advantages over single-target agents, particularly in combating drug resistance. nih.gov The development of dual-action drugs is an innovative approach in drug discovery. nih.gov For instance, in the context of HIV, researchers have explored the development of dual inhibitors of both RNase H and integrase. nih.gov
The this compound scaffold is well-suited for the design of multi-target ligands due to its chemical tractability, allowing for the introduction of various functional groups to interact with multiple biological targets. nih.gov Future research could focus on designing derivatives that simultaneously modulate different pathways involved in a particular disease. For example, a single compound could be engineered to have both anti-inflammatory and analgesic properties, or to target multiple proteins within a cancer signaling cascade.
Innovative Design of Chemical Probes
The development of chemical probes is essential for elucidating biological pathways and identifying new drug targets. The pyrrole scaffold is a versatile platform for creating such tools.
Fluorophores conjugated with N-methylpyrrole-N-methylimidazole (Py-Im) polyamides have been explored for their potential in biological and physicochemical studies. nih.gov In one such study, new types of pyrene-conjugated hairpin Py-Im polyamides were designed and synthesized. nih.gov Researchers observed that probes containing a β-alanine linker at the γ-turn exhibited strong binding affinity for target DNA sequences, with a distinct increase in fluorescence emission upon binding. nih.gov This suggests that pyrrole-based structures, like this compound, can be functionalized with fluorophores to serve as competent fluorescent probes for DNA. nih.gov
Beyond DNA, pyrrole derivatives are being designed to target other biomolecules. Dipyrromethanes, which are composed of two pyrrole rings, are useful mediators in the synthesis of larger molecular structures. tubitak.gov.tr Recently, a new bis-dipyrromethane was synthesized using a Lewis acid-catalyzed reaction, designed to act as a potential anion receptor. tubitak.gov.tr Furthermore, new series of 1H-pyrrole derivatives have been designed and synthesized to act as inhibitors of key cellular proteins like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial in cancer progression. nih.gov Such inhibitor scaffolds can be adapted into chemical probes to study enzyme activity and screen for more potent drug candidates.
Integration of Cheminformatics and Machine Learning in Difluorophenylpyrrole Research
The explosion of chemical "big data" from high-throughput screening and combinatorial synthesis has made machine learning an indispensable tool for drug designers. nih.gov In the context of difluorophenylpyrrole research, these computational approaches offer powerful methods to navigate the vast chemical space and accelerate the discovery process.
Cheminformatics is a well-established field focused on extracting, processing, and extrapolating meaningful data from chemical structures. nih.gov When combined with machine learning, it can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov For a class of compounds like substituted pyrroles, these models can predict biological activities, toxicity, and pharmacokinetic properties based solely on molecular structure. This allows for the virtual screening of large libraries of potential this compound analogs, prioritizing the most promising candidates for synthesis and testing.
Recent advancements have seen the rise of deep learning algorithms, which are further enhancing capabilities in compound activity prediction, de novo design, and reaction modeling. nih.gov A significant challenge in this area is integrating the nuanced, implicit knowledge of medicinal chemists into the design workflow. aalto.fi A novel approach involves "human-in-the-loop" machine learning, where a probabilistic model learns the chemist's design goals directly from their feedback as they browse generated molecules. aalto.fi This interactive method allows for the iterative refinement of the scoring function used to evaluate molecules, leading to more effective optimization. aalto.fi For difluorophenylpyrrole research, this could mean designing molecules that not only have high predicted activity but also align with a chemist's intuition regarding synthetic feasibility and novelty.
| Application | Machine Learning / Cheminformatics Technique | Potential Impact on Difluorophenylpyrrole Research |
|---|---|---|
| Virtual Screening | QSAR, Docking Simulations | Rapidly identify high-potential this compound derivatives for synthesis. |
| De Novo Design | Generative Models (e.g., RNNs, GANs) | Design novel pyrrole-based compounds with desired properties from scratch. |
| Property Prediction | Deep Neural Networks, Gradient Boosting | Predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles to filter out unfavorable candidates early. |
| Reaction Modeling | Reaction Informatics, Predictive Synthesis Planning | Optimize synthetic routes for novel pyrrole derivatives, improving yield and reducing byproducts. |
| Human-in-the-Loop Optimization | Active Learning, Probabilistic Models | Integrate expert chemist knowledge directly into the automated design process for more intuitive and effective lead optimization. aalto.fi |
Green Chemistry Aspects in Difluorophenylpyrrole Synthesis
The synthesis of N-substituted pyrroles has traditionally relied on methods that may involve harsh conditions or environmentally harmful reagents. Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, lower energy consumption, and utilize less hazardous materials. Several innovative strategies are being applied to the synthesis of pyrrole derivatives.
The Paal-Knorr reaction, a classic method for synthesizing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines, has seen significant green advancements. nih.gov Research has demonstrated the efficacy of using environmentally benign catalysts such as MgI₂·OEt₂, citric acid, and saccharin (B28170) for this transformation. nih.gov In some cases, the reaction can be performed effectively without any catalyst in boiling water, representing a significant move towards sustainable chemistry. nih.gov
Microwave-assisted synthesis is another cornerstone of green chemistry, often leading to dramatically reduced reaction times, improved yields, and lower energy usage. rsc.org This technique has been successfully applied to the synthesis of various novel pyrrole-containing heterocyclic systems, including pyrrolo[2,3-b]pyrrole (B13429425) derivatives. nih.govnih.gov The efficient heating provided by microwave irradiation can drive reactions to completion in minutes rather than hours. rsc.org
Furthermore, photochemical and electrochemical methods are emerging as powerful, sustainable tools for organic synthesis, offering new ways to construct substituted pyrroles from diverse precursors. rsc.org Other approaches focus on using efficient and recyclable catalysts, such as gold or iron-based systems, which can trigger cascade reactions to form complex fused pyrroles in a single pot, minimizing waste and operational steps. nih.govrsc.org
| Green Synthesis Method | Key Principle | Example Application |
|---|---|---|
| Catalyst-Free Paal-Knorr | Using water as a benign solvent and reaction medium. | Uncatalyzed condensation of 1,4-dicarbonyls with amines in boiling water. nih.gov |
| Benign Catalysis | Replacing hazardous catalysts with safer alternatives. | Use of citric acid or saccharin in Paal-Knorr synthesis. nih.gov |
| Microwave-Assisted Synthesis | Rapid, efficient heating to reduce reaction time and energy. | One-pot, three-component synthesis of imidazo[1,2-a]pyridines. rsc.org |
| Photochemical/Electrochemical Synthesis | Using light or electricity as clean reagents. | Construction of pyrroles from precursors like 2H-azirines or vinyl azides. rsc.org |
| One-Pot Cascade Reactions | Combining multiple synthetic steps into a single operation to save resources. | Gold-catalyzed synthesis of fused pyrroles. nih.gov |
Challenges and Opportunities in the Field of Substituted Pyrrole Research
Despite significant advances, research on substituted pyrroles faces ongoing challenges while simultaneously presenting exciting opportunities for future discovery.
One of the primary synthetic challenges is achieving regioselectivity. nih.gov The pyrrole ring has multiple positions that can be substituted, and controlling the exact placement of new functional groups can be difficult. This is further complicated by the electronic nature of the substituents already present on the ring. thieme-connect.com For a molecule like this compound, the electron-withdrawing nature and steric bulk of the difluorophenyl group significantly influence the reactivity of the pyrrole core, demanding carefully designed synthetic strategies.
However, these challenges are balanced by immense opportunities. Pyrrole and its derivatives are considered "privileged" scaffolds in medicinal chemistry due to their presence in a vast number of biologically active compounds. nih.govresearchgate.net They form the core of drugs with antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The development of novel and efficient synthetic methods, particularly those employing green chemistry principles, creates opportunities to build large and diverse libraries of substituted pyrroles. nih.govrsc.org These libraries can then be screened against a wide array of biological targets, potentially leading to the discovery of next-generation therapeutics. The continued integration of computational tools will be crucial in navigating this expanded chemical space and prioritizing the most promising avenues of research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
